molecular formula C3H3N3 B1214393 1,2,3-Triazine CAS No. 12654-97-6

1,2,3-Triazine

Cat. No.: B1214393
CAS No.: 12654-97-6
M. Wt: 81.08 g/mol
InChI Key: JYEUMXHLPRZUAT-UHFFFAOYSA-N
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Description

Table 1: Structural Parameters of this compound

Parameter Value Range Source
C–N Bond Length 1.314–1.358 Å
N–N Bond Length 1.296–1.353 Å
∠C–N–C 111.1°–118.2°
∠N–C–N 120.7°–126.6°
Symmetry C₂v

Comparative Analysis of Triazine Isomers

The three triazine isomers—1,2,3-, 1,2,4-, and 1,3,5-triazine—differ in nitrogen placement, leading to distinct electronic and reactivity profiles:

  • 1,3,5-Triazine (s-triazine) :

    • Symmetry : D₃h symmetry with alternating C–N bonds (1.32–1.36 Å) .
    • Aromaticity : Highest resonance energy (38 kcal/mol) due to uniform charge distribution .
    • Reactivity : Prone to nucleophilic substitution at carbon positions .
  • 1,2,4-Triazine :

    • Asymmetry : Reduced resonance energy (22 kcal/mol) compared to s-triazine .
    • Reactivity : Participates in inverse electron-demand Diels-Alder reactions .
  • This compound :

    • Electronic Effects : Adjacent nitrogens create localized electron deficiency at C4 and C6 .
    • Reactivity : Prefers nucleophilic addition at C6 in inverse electron-demand cycloadditions .

Table 2: Comparative Properties of Triazine Isomers

Property This compound 1,2,4-Triazine 1,3,5-Triazine
Symmetry C₂v Cₛ D₃h
Resonance Energy (kcal/mol) ~18 ~22 ~38
Common Reactions Nucleophilic addition IEDDA cycloaddition Nucleophilic substitution
Key Derivatives 5-Bromo-1,2,3-triazine Tetrazines Melamine, cyanuric chloride

Electronic Structure and Aromaticity

This compound’s aromaticity arises from a 6π-electron system, but its resonance energy (~18 kcal/mol) is significantly lower than benzene’s (36 kcal/mol) due to nitrogen’s electronegativity . Computational studies reveal:

  • Charge Distribution :
    • Nitrogen atoms bear partial negative charges (-0.45 e), while adjacent carbons are electron-deficient (+0.30 e) .
    • C4 and C6 are most electrophilic, facilitating nucleophilic attack .
  • Molecular Orbital Analysis :
    • The highest occupied molecular orbital (HOMO) is localized on nitrogens, while the lowest unoccupied molecular orbital (LUMO) resides on carbons .
    • LUMO energy (-2.7 eV) indicates high electrophilicity .

Figure 1: Resonance Structures of this compound

$$
\text{Resonance forms highlight delocalization of π-electrons, stabilizing the ring despite reduced aromaticity.}
$$

Tautomeric Forms and Stability Studies

This compound exhibits limited tautomerism due to the absence of labile protons in its parent structure. However, substituted derivatives can undergo tautomeric shifts:

  • Amino-1,2,3-triazines : Tautomerize between amino and imino forms, influenced by solvent polarity .
  • Hydroxy-1,2,3-triazines : Exist in equilibrium with keto tautomers, as shown by NMR studies .

Stability studies indicate that this compound is less thermally stable than 1,3,5-triazine, decomposing above 200°C . Computational analyses attribute this to ring strain from adjacent nitrogens and weaker resonance stabilization .

Table 3: Stability Metrics of this compound Derivatives

Derivative Decomposition Temp (°C) Dominant Tautomer
This compound-4-carboxylate 220 Carboxylate
5-Amino-1,2,3-triazine 180 Amino
6-Hydroxy-1,2,3-triazine 190 Keto

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C3H3N3/c1-2-4-6-5-3-1/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

JYEUMXHLPRZUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CN=NN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C3H3N3
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Record name TRIAZINE PESTICIDE, LIQUID, POISONOUS
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DSSTOX Substance ID

DTXSID6075308
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Molecular Weight

81.08 g/mol
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Physical Description

Any of several related compounds or a mixture thereof. A liquid or solid dissolved in a liquid carrier; the carrier is water emulsifiable (Farm Chemicals Handbook p. C145, 1995). Toxic by inhalation, skin absorption and/or ingestion. The primary hazard is the flammability of the carrier. Obtain the technical name of the material from the shipping paper and contact CHEMTREC, 800-424-9300 for specific response information., Triazine pesticide, liquid, poisonous appears as a colorless to tan crystalline solid dissolved in a water-emulsifiable organic carrier. Carrier may burn though may be difficult to ignite. Toxic by inhalation, skin absorption or ingestion., Triazine pesticide, solid, poisonous appears as a colorless to tan solid formulated as a wettable powder. Toxic by inhalation, skin absorption or ingestion.
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CAS No.

12654-97-6, 289-96-3
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Record name 1,2,3-Triazine
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Scientific Research Applications

Medicinal Chemistry

1,2,3-Triazines exhibit a broad spectrum of biological activities, making them valuable in drug development. Their derivatives have been shown to possess antibacterial , antifungal , antiviral , and antitumor properties.

Antimicrobial Properties

Recent studies have synthesized hexahydro-1,3,5-triazine derivatives that demonstrate mild antimicrobial effects against both Gram-positive and Gram-negative bacteria. Notably, compound 3g showed potential as an anti-biofilm agent against Staphylococcus aureus . The binding affinity of this compound to glucosamine-6-phosphate synthase was also evaluated through molecular docking studies, indicating its potential as a lead compound for further development .

Antitumor Activity

A systematic review highlighted the antitumor activities of 1,2,3-triazines and their derivatives. These compounds have shown efficacy in inhibiting cancer cell proliferation and are considered promising scaffolds for developing new anticancer drugs . The simple synthesis process enhances their attractiveness for pharmaceutical applications.

Drug Development

The structural diversity of 1,2,3-triazines allows them to be incorporated into various drug formulations. They are integral to the design of new pharmaceuticals due to their ability to interact with biological targets effectively.

Case Study: Anticancer Drugs

Recent advancements in synthesizing 2-arylurea-1,3,5-triazine derivatives have shown pronounced inhibition of the PI3K/mTOR pathway, a critical target in cancer therapy. These compounds exhibit cytotoxic effects against cancer cell lines, underscoring their potential as effective anticancer agents .

Agricultural Applications

In addition to medicinal uses, 1,2,3-triazines are also utilized in agriculture as herbicides and fungicides. Their effectiveness in controlling pests and diseases contributes to improved crop yields.

Case Study: Herbicidal Activity

Research indicates that certain 1,2,3-triazine derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants. This application is particularly relevant given the increasing demand for sustainable agricultural practices .

Materials Science

The unique chemical properties of 1,2,3-triazines make them suitable for developing advanced materials. They are used in creating polymers and other materials with enhanced thermal stability and mechanical properties.

Synthesis of Functionalized Polymers

The incorporation of this compound units into polymer backbones has been explored to improve material properties. For instance, functionalized triazine-based polymers exhibit increased resistance to heat and chemicals .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryAntimicrobial agentsHexahydro-1,3,5-triazine derivatives show mild activity
Antitumor drugsEffective against cancer cell lines
Agricultural ScienceHerbicidesInhibit plant metabolic pathways
Materials ScienceFunctionalized polymersEnhanced thermal stability

Mechanism of Action

Triazines can be compared with other nitrogen-containing heterocycles:

Uniqueness of Triazines:

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazine Isomers

Property 1,2,3-Triazine 1,2,4-Triazine 1,3,5-Triazine
Nitrogen Positions Contiguous (1,2,3) Non-contiguous (1,2,4) Symmetric (1,3,5)
Aromaticity Electron-deficient Moderately electron-rich Electron-rich
Band Gap (eV) Higher (e.g., ~4.5) Moderate Lower (e.g., ~3.8)
Substituent Effects C5 substituents enhance reactivity and regioselectivity Substituents influence cyclin-dependent kinase inhibition Symmetric substitution enables covalent triazine frameworks (CTFs) for catalysis
  • Electronic Reactivity: this compound’s contiguous nitrogen arrangement renders it more electrophilic than 1,2,4- or 1,3,5-triazines. Nitro derivatives are highly reactive, while amino analogs exhibit insensitivity due to electron-donating effects .
  • Stability : this compound derivatives require moisture-free storage at low temperatures, whereas 1,3,5-triazines (e.g., CTFs) demonstrate superior thermal/chemical stability .

Anticancer Mechanisms :

  • This compound : Condensed derivatives (e.g., benzo[d][1,2,3]triazin-4-yl derivatives) inhibit proliferation in breast, colorectal, and lung cancer cells via EGFR and VEGFR-2 pathways .
  • 1,2,4-Triazine : Broader therapeutic scope, targeting Wnt/β-catenin, Hedgehog, and mTOR pathways. Derivatives like 1,2,4-triazine sulfonamides are in clinical trials .
  • 1,3,5-Triazine: Known for CDK and histone deacetylase inhibition, with s-triazine-based drugs (e.g., altretamine) clinically used .

Bioconjugation Utility :

  • This compound enables cysteine-specific labeling via aldehyde generation, enabling peptide cyclization and dimerization . This contrasts with 1,3,5-triazine’s role in covalent organic frameworks (CTFs) for photocatalysis .

Reactivity Patterns

Nucleophilic Substitution :

  • This compound reacts at the 6-position with nucleophiles (e.g., diazomethyl compounds), yielding diazovinylketoesters or pyrazoles depending on substituents .
  • 1,2,4-Triazine undergoes inverse electron-demand Diels-Alder reactions less selectively compared to this compound .

Mechanistic Pathways :

  • Reactions with amidines proceed via stepwise addition/N₂ elimination/cyclization, differing from classical Diels-Alder pathways .

Biological Activity

1,2,3-Triazines are a significant class of nitrogen-containing heterocycles that have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and applications of 1,2,3-triazines based on recent research findings.

Overview of Biological Activities

1,2,3-Triazines exhibit a wide range of biological activities, including:

  • Antitumor Activity : Various studies have highlighted the antiproliferative effects of 1,2,3-triazines against different cancer cell lines. For instance, compounds derived from 1,2,3-triazines have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antibacterial Properties : Recent investigations indicate that certain 1,2,3-triazine derivatives possess selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Some compounds demonstrated effective inhibition at concentrations as low as 1 µg/mL .
  • Antifungal and Antiviral Activities : Research has also pointed to antifungal and antiviral properties of specific triazine derivatives. These compounds have been tested against various pathogenic fungi and viruses, showcasing potential therapeutic applications .
  • Analgesic and Anti-inflammatory Effects : Some studies have reported that this compound derivatives exhibit analgesic and anti-inflammatory properties, making them candidates for pain management therapies .

Synthesis of 1,2,3-Triazines

The synthesis of 1,2,3-triazines can be achieved through several methods. Notably:

  • Cycloaddition Reactions : The most common synthetic route involves the cycloaddition of azides with alkynes (the Huisgen reaction), which is a well-established method for generating triazine frameworks .
  • Cross-Coupling Techniques : Recent advancements include Pd-catalyzed cross-coupling reactions that allow for the formation of diverse triazine derivatives with high yields . This method enhances the ability to modify triazine structures for improved biological activity.

Antitumor Activity

A study published in 2017 explored the synthesis and antitumor activities of various this compound derivatives. The findings indicated that these compounds could inhibit the proliferation of several cancer cell lines effectively. The study emphasized the potential for developing new anticancer agents based on the triazine scaffold .

Antibacterial Efficacy

In a recent investigation into anthraquinone derivatives containing triazine moieties, researchers found significant antibacterial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study revealed that certain compounds exhibited bactericidal effects at concentrations higher than the minimum inhibitory concentration (MIC), highlighting their potential in treating resistant bacterial infections .

Data Table: Summary of Biological Activities

Biological ActivityExample CompoundsTarget OrganismsReference
AntitumorVarious derivativesCancer cell lines
AntibacterialAnthraquinone-triazinesS. aureus
AntifungalSelected triazinesFungal pathogens
AnalgesicTriazine derivativesPain models

Q & A

Q. How do the structural differences among triazine isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine) influence their chemical reactivity and research applications?

The three triazine isomers differ in nitrogen atom positioning, leading to distinct electronic and steric properties. While 1,3,5-triazine (symmetrical) is widely used industrially, 1,2,3-triazine (vicinal) is less common but notable for its reactivity in cycloaddition reactions. Its asymmetry allows regioselective modifications, making it valuable in bioorthogonal chemistry and heterocyclic synthesis .

Q. What are the standard synthetic routes for this compound derivatives, and how do they compare to those of other triazine isomers?

Classic methods include thermal rearrangement of 2-azidocyclopropenes and [5+1] cycloadditions with nitrosyl reagents. Recent advances involve regioselective substitutions under mild conditions, such as the conversion of 5-bromo-1,2,3-triazine to 5-aryloxy derivatives via SNAr mechanisms. These methods contrast with 1,3,5-triazine synthesis, which relies on trimerization of cyanogen chloride .

Q. Why is this compound understudied compared to its isomers, and what unique properties warrant further investigation?

Its lower thermodynamic stability and synthetic complexity historically limited exploration. However, its electron-deficient ring enables inverse electron-demand Diels-Alder (IEDDA) reactions, critical for bioorthogonal labeling and drug delivery systems. Substituent effects at C5 (e.g., CO₂Me, SMe) significantly modulate reactivity without compromising regioselectivity .

Advanced Research Questions

Q. How do electron-donating substituents at C5 affect the IEDDA reactivity of 1,2,3-triazines, and what mechanistic insights explain these trends?

Studies show that electron-donating groups (e.g., OMe, SMe) enhance cycloaddition rates by lowering the LUMO energy of the triazine. Computational analyses reveal a shift from concerted to stepwise mechanisms in polar solvents, with amidine nucleophiles attacking the most electrophilic C4 position. This regioselectivity is preserved even with sterically demanding substituents .

Q. What strategies address the instability of this compound derivatives in aqueous or biological environments?

Functionalization with hydrophilic groups (e.g., carboxylates) improves solubility and stability. Encapsulation in nanocarriers or conjugation to biomolecules (e.g., antibodies) also mitigates degradation. Recent work on fungal biosynthesis of 2-azahypoxanthine—a this compound derivative—suggests enzymatic pathways could inspire stable analogs .

Q. How can conflicting data on triazine reaction mechanisms be reconciled, particularly in solvent-dependent systems?

Discrepancies arise from solvent polarity and nucleophile strength. For example, in aprotic solvents, 1,2,3-triazines react via concerted IEDDA, while polar solvents favor stepwise mechanisms with zwitterionic intermediates. Kinetic isotope effects and DFT simulations are critical for validating competing pathways .

Q. What role does regioselectivity play in the functionalization of 1,2,3-triazines for pharmaceutical applications?

Regioselective substitutions at C4 and C6 enable targeted modifications for drug design. For instance, 5-(methylthio)-1,2,3-triazine reacts selectively with enamines to form pyrimidine scaffolds, a key motif in kinase inhibitors. Steric and electronic factors must be balanced to avoid side reactions .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound derivatives and verifying reaction outcomes?

  • NMR : Distinguishes regioisomers via coupling patterns (e.g., C5 substituents alter H4 and H6 chemical shifts).
  • X-ray crystallography : Confirms regioselectivity in cycloadducts, as seen in Boger’s synthesis of dihydrolysergic acid precursors .
  • Mass spectrometry : Tracks unstable intermediates in stepwise mechanisms .

Q. How can researchers optimize synthetic yields of 1,2,3-triazines given their sensitivity to reaction conditions?

  • Temperature control : Reactions often require sub-ambient temperatures to prevent decomposition.
  • Catalyst screening : Palladium or copper catalysts enhance cross-coupling efficiency.
  • Protecting groups : Temporarily shield reactive sites during multi-step syntheses .

Emerging Research Directions

Q. What bioorthogonal applications exploit the rapid kinetics of this compound cycloadditions?

Their fast IEDDA reactivity with strained dienophiles (e.g., trans-cyclooctenes) enables real-time imaging of cellular processes. Recent work integrates 1,2,3-triazines into antibody-drug conjugates for tumor-selective delivery .

Q. Can biosynthetic pathways of this compound derivatives in fungi inform sustainable synthesis methods?

The fungal enzyme nitric oxide synthase (NOS) generates reactive nitrogen species (RNS) that catalyze this compound ring formation in 2-azahypoxanthine. Mimicking this pathway could reduce reliance on harsh chemical conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Triazine
Reactant of Route 2
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